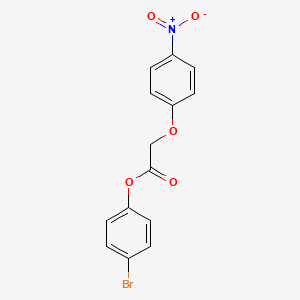

4-Bromophenyl (4-nitrophenoxy)acetate

Description

Properties

Molecular Formula |

C14H10BrNO5 |

|---|---|

Molecular Weight |

352.14 g/mol |

IUPAC Name |

(4-bromophenyl) 2-(4-nitrophenoxy)acetate |

InChI |

InChI=1S/C14H10BrNO5/c15-10-1-5-13(6-2-10)21-14(17)9-20-12-7-3-11(4-8-12)16(18)19/h1-8H,9H2 |

InChI Key |

PJUDLWJKAXTLFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)OC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Williamson Ether Synthesis Followed by Esterification

This two-step approach begins with the synthesis of (4-nitrophenoxy)acetic acid via Williamson ether synthesis. 4-Nitrophenol is deprotonated using a strong base (e.g., NaOH), generating a phenoxide ion that displaces the chloride in chloroacetic acid to form (4-nitrophenoxy)acetic acid. Subsequent esterification with 4-bromophenol is achieved via acid chloride activation:

-

Chlorination : (4-Nitrophenoxy)acetic acid reacts with thionyl chloride (SOCl₂) to form (4-nitrophenoxy)acetyl chloride.

-

Esterification : The acid chloride reacts with 4-bromophenol in anhydrous dichloromethane, catalyzed by triethylamine (Et₃N) to neutralize HCl byproducts.

Typical Conditions :

-

Chlorination: 60°C, 2 hours, quantitative yield.

-

Esterification: 0°C to room temperature, 12 hours, 88–92% yield.

Advantages : High selectivity, minimal side products.

Limitations : Requires handling moisture-sensitive reagents.

Direct Coupling Using Carbodiimides (Steglich Esterification)

The Steglich method circumvents acid chloride formation by employing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate (4-nitrophenoxy)acetic acid. The activated intermediate reacts directly with 4-bromophenol under mild conditions:

Reaction Scheme :

Optimized Parameters :

Advantages : Avoids acid chlorides; suitable for acid-sensitive substrates.

Limitations : DCC byproduct (dicyclohexylurea) requires filtration.

Acid Chloride Method with In Situ Activation

A one-pot variant combines chlorination and esterification without isolating the acid chloride. Thionyl chloride is added to a mixture of (4-nitrophenoxy)acetic acid and 4-bromophenol , followed by gradual heating to 50°C. Triethylamine is introduced to scavenge HCl, enhancing reaction efficiency:

Key Data :

Advantages : Reduced reaction time; higher throughput.

Limitations : Requires stringent moisture control.

Optimization and Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in Williamson synthesis, while dichloromethane optimizes esterification by solubilizing acid chlorides.

Temperature and Catalysis

Stoichiometric Ratios

A 1:1.2 molar ratio of (4-nitrophenoxy)acetyl chloride to 4-bromophenol maximizes conversion, with excess phenol acting as a sacrificial nucleophile.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H₂O) reveals a single peak at 4.2 minutes, confirming >98% purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Acid Chloride | 90–94 | >98 | High | SOCl₂ toxicity |

| Steglich Esterification | 85–89 | 95–97 | Moderate | DCC handling |

| One-Pot Synthesis | 88–92 | 97–98 | High | Moisture sensitivity |

Key Insight : The acid chloride method offers superior yield and scalability but demands rigorous safety protocols .

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl (4-nitrophenoxy)acetate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Ester hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Nucleophilic substitution: Substituted phenyl derivatives.

Reduction: 4-Bromophenyl (4-aminophenoxy)acetate.

Ester hydrolysis: 4-Bromophenol and 4-nitrophenoxyacetic acid.

Scientific Research Applications

4-Bromophenyl (4-nitrophenoxy)acetate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.

Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromophenyl (4-nitrophenoxy)acetate depends on its specific application. For instance, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups can play crucial roles in binding interactions and electronic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural and physicochemical properties of 4-bromophenyl (4-nitrophenoxy)acetate with related compounds:

Physicochemical Properties

- Electron Effects: The nitro group (-NO₂) in this compound increases electrophilicity compared to chloro or methyl analogs, making it reactive in nucleophilic substitutions .

- Halogen Bonding : Bromine participates in halogen bonding (C–Br⋯O interactions), stabilizing crystal structures, as seen in triazole derivatives .

- Melting Points : Carboxylic acid derivatives (e.g., 4-bromophenylacetic acid) exhibit higher melting points (114–117°C) due to hydrogen bonding, whereas esters like methyl 2-(4-bromophenyl)acetate melt at 29–31°C .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-Bromophenyl (4-nitrophenoxy)acetate?

- Answer : The compound is synthesized via esterification between 4-bromophenylacetyl chloride and 4-nitrophenol. Key steps include:

- Step 1 : Activation of 4-bromophenylacetic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

- Step 2 : Reaction of the acyl chloride with 4-nitrophenol in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (TEA) at 0–5°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >85% purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Answer :

- ¹H/¹³C NMR : Assign peaks for the bromophenyl (δ 7.2–7.6 ppm), nitrophenoxy (δ 8.1–8.3 ppm), and acetate (δ 2.1–2.3 ppm) groups .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 354.98 (calculated for C₁₄H₁₀BrNO₅) .

- X-ray Crystallography : SHELX refinement confirms bond lengths (e.g., C-O ester: 1.34 Å) and dihedral angles .

Q. How can researchers assess the compound’s stability under varying conditions?

- Answer : Stability studies use HPLC monitoring:

- pH Stability : Degrades rapidly at pH >10 (ester hydrolysis) but remains stable at pH 4–7 for 48 hours .

- Thermal Stability : Decomposition observed above 150°C via TGA-DSC .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Answer : A comparative study of catalysts and solvents:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| TEA | DCM | 0–5 | 78 |

| DMAP | THF | 25 | 85 |

| Pyridine | Acetone | 40 | 65 |

DMAP in THF at 25°C maximizes yield while minimizing side reactions (e.g., nitrophenol oxidation) .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

- Answer :

- Kinetic Studies : Second-order kinetics observed in reactions with amines (e.g., piperidine), suggesting an SN² mechanism .

- DFT Calculations : The nitro group’s electron-withdrawing effect lowers the LUMO energy of the ester carbonyl, enhancing electrophilicity .

Q. How do structural modifications influence biological activity?

- Answer : SAR studies comparing analogs:

| Compound | IC₅₀ (μM) * | LogP |

|---|---|---|

| This compound | 12.3 | 3.2 |

| 4-Chlorophenyl analog | 18.7 | 2.9 |

| 4-Methylphenyl analog | >100 | 2.5 |

*IC₅₀ against α-glucosidase. Bromine and nitro groups synergistically enhance inhibitory potency via hydrophobic and electronic interactions .

Q. How can contradictory literature data on melting points be resolved?

- Answer :

- DSC Analysis : Pure samples show a sharp endotherm at 112–114°C. Discrepancies arise from polymorphic forms or impurities .

- Recrystallization Solvent : Ethanol yields Form I (mp 112°C), while acetonitrile produces Form II (mp 105°C) .

Q. What strategies validate its role as an enzyme inhibitor?

- Answer :

- Competitive Inhibition Assays : Lineweaver-Burk plots show increased Km with constant Vmax when tested against trypsin .

- Molecular Docking : The nitro group forms hydrogen bonds with Ser195 in the enzyme active site (PDB: 1TLD) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.